Elliptinium acetate
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Overview
Description
Elliptinium acetate is a derivative of the naturally occurring alkaloid ellipticine, which is isolated from species of the plant family Apocynaceae . It is known for its antineoplastic properties and is used primarily in the treatment of metastatic breast cancer . As a topoisomerase II inhibitor and DNA intercalating agent, this compound stabilizes the cleavable complex of topoisomerase II and induces DNA breakages, thereby inhibiting DNA replication and RNA and protein synthesis .
Preparation Methods
The synthesis of elliptinium acetate involves several steps:
Extraction and Demethylation: 9-Methoxy-ellipticine, extracted from Ochrosia maculata, is demethylated by refluxing with pyridine hydrochloride to yield 9-hydroxy-ellipticine.
Methylation: The 9-hydroxy-ellipticine is then treated with methyl iodide in dimethylformamide (DMF) at room temperature to form the iodide.
Formation of Acetate Salt: The iodide is subsequently converted to the acetate salt to produce this compound.
Chemical Reactions Analysis
Elliptinium acetate undergoes various chemical reactions, including:
DNA Intercalation: As a DNA intercalating agent, it inserts itself between DNA base pairs, disrupting the DNA structure and function.
Covalent Binding: It forms stable covalent bonds with nucleic acids, particularly DNA and RNA, which is crucial for its antitumor activity.
Common reagents and conditions used in these reactions include oxidizing agents and nucleophilic biological molecules. The major products formed from these reactions are covalently bound DNA and RNA adducts .
Scientific Research Applications
Elliptinium acetate has a wide range of scientific research applications:
Mechanism of Action
Elliptinium acetate exerts its effects primarily through DNA intercalation and topoisomerase II inhibition . By stabilizing the cleavable complex of topoisomerase II, it induces DNA breakages, which inhibit DNA replication and RNA and protein synthesis . This leads to cell cycle arrest and apoptosis in cancer cells . The covalent binding of this compound to nucleic acids further enhances its antitumor activity by preventing DNA repair and replication .
Comparison with Similar Compounds
Elliptinium acetate is unique among its analogs due to its high stability and strong covalent binding to nucleic acids . Similar compounds include:
Ellipticine: A naturally occurring alkaloid with antineoplastic activity, but with a different toxicity profile.
9-Hydroxy-ellipticine: Another derivative with antitumor properties, but less stable in terms of covalent binding to nucleic acids.
N2-Methylellipticinium: A non-antitumoral derivative that is significantly less active in terms of covalent binding to nucleic acids compared to this compound.
This compound’s unique ability to form stable covalent bonds with DNA and RNA, along with its potent antitumor activity, sets it apart from these similar compounds .
Properties
CAS No. |
58337-35-2 |
---|---|
Molecular Formula |
C20H20N2O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;acetate |
InChI |
InChI=1S/C18H16N2O.C2H4O2/c1-10-15-9-20(3)7-6-13(15)11(2)18-17(10)14-8-12(21)4-5-16(14)19-18;1-2(3)4/h4-9,21H,1-3H3;1H3,(H,3,4) |
InChI Key |
BOMZMNZEXMAQQW-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C.CC(=O)[O-] |
Canonical SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C.CC(=O)[O-] |
Appearance |
solid powder |
58337-35-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
58337-34-1 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-methyl-9-hydroxyellipticinium 2-methyl-9-hydroxyellipticinium acetate 9-HME 9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate 9-hydroxy-2-methylellipticinium 9-hydroxy-2-methylellipticinium acetate 9-hydroxy-2N-methyl-ellipticinium acetate 9-hydroxy-methyl-ellipticinium Celiptium elliptinium elliptinium acetate elliptinium iodide elliptinium ion(1+) hydroxy-methyl-ellipticinium N(2)-methyl-9-hydroxyellipticinium NSC 264-137 NSC 264137 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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